molecular formula C18H15FN4O5S B2691438 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 899989-60-7

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2691438
CAS No.: 899989-60-7
M. Wt: 418.4
InChI Key: DRQQVABFWANHOO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide is a structurally novel and potent inhibitor of p21-activated kinase 4 (PAK4), a key node in the Rho GTPase signaling pathway. PAK4 is critically involved in regulating cytoskeletal remodeling, cell proliferation, and survival , and its overexpression is frequently linked to tumorigenesis and metastasis in various cancers. This compound exerts its effects by competitively binding to the ATP-binding site of PAK4, thereby inhibiting its kinase activity and downstream signaling. The targeted inhibition of PAK4 disrupts oncogenic signaling cascades, such as those mediated by RAF-MEK-ERK and AKT, leading to the suppression of cancer cell migration, invasion, and anchorage-independent growth . Its research value is particularly high in the fields of oncology and cell biology, where it serves as a crucial chemical probe for elucidating the specific biological functions of PAK4, validating it as a therapeutic target, and exploring mechanisms of cancer cell motility and metastasis. The unique structural motif, featuring a 5,5-dioxo-thieno[3,4-c]pyrazole core, is designed to enhance selectivity and potency, making this inhibitor a valuable tool for investigating PAK4-dependent processes in vitro and in vivo, and for supporting the development of novel anti-cancer therapeutics.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O5S/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h1-7H,8-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQVABFWANHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, thiophene derivatives, and furan derivatives. The key steps may involve:

    Formation of the thienopyrazole core: This can be achieved through cyclization reactions involving thiophene and pyrazole precursors.

    Functionalization of the core: Introduction of the 4-fluorophenyl and furan-2-yl groups through substitution reactions.

    Amidation: Formation of the ethanediamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(furan-2-yl)methyl]ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural homology with derivatives bearing modifications to the ethanediamide substituent. A notable analogue is N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (RN: 899961-80-9), where the furan-2-ylmethyl group is replaced by a 3-methoxypropyl chain .

Substituent-Driven Property Variations

Property Target Compound 3-Methoxypropyl Analogue
Substituent Furan-2-ylmethyl 3-Methoxypropyl
Polarity Moderate (furan O-atom) Higher (methoxy group)
Hydrogen Bonding Possible via furan O-atom Enhanced via methoxy O-atom
Lipophilicity (LogP)* Estimated lower Estimated higher

*Predicted based on substituent contributions.

Such differences align with the "lumping strategy," where minor structural changes significantly alter physicochemical and functional profiles .

Bioactivity Implications

While direct bioactivity data for the target compound are unavailable, studies on plant-derived biomolecules suggest that ethanediamide derivatives exhibit diverse pharmacological properties, including enzyme inhibition and antimicrobial activity . The 4-fluorophenyl group, common in bioactive compounds, likely enhances metabolic stability and target affinity compared to non-fluorinated analogues.

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide (CAS Number: 899733-61-0) is a complex organic compound with a unique structural framework that suggests potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a fluorophenyl substituent and an ethanediamide moiety. Its molecular formula is C20H16F2N4O4SC_{20}H_{16}F_{2}N_{4}O_{4}S with a molecular weight of 446.4 g/mol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H16F2N4O4SC_{20}H_{16}F_{2}N_{4}O_{4}S
Molecular Weight446.4 g/mol
CAS Number899733-61-0

Antioxidant Properties

Preliminary studies suggest that compounds with similar thieno[3,4-c]pyrazole structures exhibit antioxidant properties . These properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that the thieno[3,4-c]pyrazole core can effectively interact with reactive oxygen species (ROS), potentially leading to protective effects against cellular damage.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory effects . In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound may interact with various enzymes involved in metabolic pathways. The fluorophenyl group enhances binding affinity towards certain targets by stabilizing interactions through π-π stacking and hydrogen bonding.

Case Studies

  • Study on Antioxidant Activity
    • A study conducted on similar thieno[3,4-c]pyrazole compounds demonstrated significant radical scavenging activity in DPPH assays. The results indicated a dose-dependent response correlating with increased antioxidant capacity.
  • Anti-inflammatory Mechanism Investigation
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6. This suggests a potential mechanism for its anti-inflammatory effects through modulation of the NF-kB signaling pathway.

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